molecular formula C6H7ClN2 B020562 3-Chloro-2-methylpyridin-4-amine CAS No. 97944-40-6

3-Chloro-2-methylpyridin-4-amine

Cat. No. B020562
CAS RN: 97944-40-6
M. Wt: 142.58 g/mol
InChI Key: AGWBEYQZGBQXLL-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

Sodium nitrite (36 g) was added in portions to a stirred solution of 4 -amino-3 -chloro-2 -picoline (24.85 g) in conc. hydrochloric acid (750 ml) cooled to 0°-5°. After 1 hour at 0°-5 ° and a further 2 hours at room temperature the mixture was basified (NaOH), allowing the temperature to rise to ca. 50°, and extracted with ether. After drying (K2CO3 ), the extract was evaporated to dryness to give 3,4 -dichloro-2 -picoline (26.5 g) as a low melting solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH3:12])[C:7]=1[Cl:13].[OH-].[Na+].[ClH:16]>>[Cl:13][C:7]1[C:8]([CH3:12])=[N:9][CH:10]=[CH:11][C:6]=1[Cl:16] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24.85 g
Type
reactant
Smiles
NC1=C(C(=NC=C1)C)Cl
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5°
CUSTOM
Type
CUSTOM
Details
a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
to rise to ca. 50°
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3 )
CUSTOM
Type
CUSTOM
Details
the extract was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.